2-Pyridinamine-15N

Overview

Description

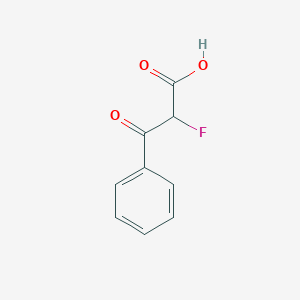

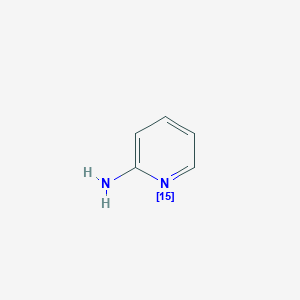

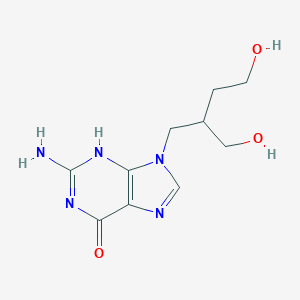

2-Pyridinamine-15N (2-PA-15N) is an important compound used in many scientific fields, including chemistry, biology, and medicine. It is a nitrogen-containing heterocyclic compound that can be used in a variety of ways in laboratory experiments. 2-PA-15N is also known as 2-pyridin-2-yl-15N-methyl-amine, and its chemical formula is C5H6N2-15N. The compound is a derivative of pyridine, and it is widely used in various scientific experiments due to its unique properties.

Scientific Research Applications

Hyperpolarization in Neat Liquids

- Application: Hyperpolarization of rare isotopes in neat liquids for screening potentially hyperpolarizable contrast agents without labeling. Pyridine derivatives, including those with 15N, are used in NMR Signal Amplification by Reversible Exchange (SABRE) for this purpose (Shchepin et al., 2015).

Lewis Acidity Characterization

- Application: Characterizing the Lewis acidity of isolated framework metal sites in zeolites using 15N isotopically labeled pyridine with magic-angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy (Gunther et al., 2016).

Synthesis of 15N-labeled Pyridines

- Application: Synthesizing 15N-labeled pyridines, useful as NMR probes in chemical and biological environments. The sensitivity of 15N chemical shifts to hydrogen-bond and protonation states makes them valuable in studying different environments (Schubert, Limbach, & Elguero, 2019).

MRI Agents for pH Sensing

- Application: Developing hyperpolarized 15N-pyridine derivatives as ultrasensitive pH-sensitive imaging probes for MRI. These molecules show high sensitivity to pH changes, useful for diagnosing and monitoring diseases (Jiang et al., 2015).

Studying Chemical Exchange on Surfaces

- Application: Investigating the slow chemical exchange of pyridine molecules at acid surfaces, such as magnesium hydroxide fluoride, using 15N NMR. This research provides insights into surface chemistry and material interactions (Hemmann et al., 2013).

Hyperpolarization for Nitrogen-15 Nuclear Spin

- Application: Enhancing the 15N NMR signals in molecules like pyridine using parahydrogen-induced polarization, a method named SABRE-SHEATH. This technique is beneficial for in vivo applications due to longer hyperpolarization lifetimes (Theis et al., 2015).

NMR Studies in Model Systems

- Application: Using 15N NMR spectroscopy to study model systems like pyridoxal-5'-phosphate, which are important in understanding enzyme mechanisms and biological processes (Sharif et al., 2007).

Future Directions

The use of 15N-labeled amino acids, including 2-Pyridinamine-15N, for the study of biomolecular structures, interactions, and dynamics is well established . Future research may focus on expanding the use of these compounds in NMR-based studies of metabolites .

Relevant Papers The synthesis of 15N-Pyridines, including this compound, has been discussed in a paper published in the Journal of the American Chemical Society . This paper presents a general approach to pyridine 15N-labeling .

Mechanism of Action

Target of Action

2-Pyridinamine-15N, also known as 2-Aminopyridine-15N, has been shown to reversibly block voltage-dependent potassium channels . These channels play a crucial role in the electrical activity of neurons and muscle cells, influencing the action potential of these cells.

Mode of Action

The compound interacts with its targets, the voltage-dependent potassium channels, by binding to them and blocking their function . This blockage prevents the flow of potassium ions through the channels, which can alter the electrical activity of the cell and lead to various downstream effects.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Monoaminopyridines like 2-aminopyridine are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .

Result of Action

The primary result of this compound’s action is the alteration of electrical activity in neurons and muscle cells due to the blockage of voltage-dependent potassium channels . This can lead to a variety of effects, depending on the specific cells and tissues involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s ability to pass through the blood-brain barrier suggests that it could be influenced by factors such as blood-brain barrier integrity and brain environment . .

Biochemical Analysis

Biochemical Properties

2-Pyridinamine-15N interacts with voltage-dependent potassium channels, blocking them in a reversible manner . This interaction affects the flow of potassium ions, which are crucial for various biochemical reactions, including nerve impulse transmission and cell signaling.

Cellular Effects

The blocking of voltage-dependent potassium channels by this compound can have significant effects on cellular processes. It can influence cell function by altering the membrane potential, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to voltage-dependent potassium channels, inhibiting their function . This interaction can lead to changes in gene expression, as the flow of potassium ions plays a role in various signaling pathways that regulate gene expression.

properties

IUPAC Name |

(115N)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=[15N]C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445594 | |

| Record name | 2-Pyridinamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54267-60-6 | |

| Record name | 2-Pyridinamine-1-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54267-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)